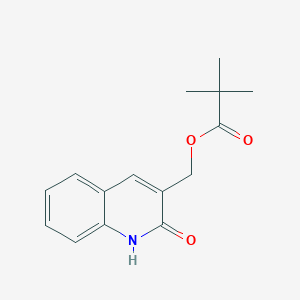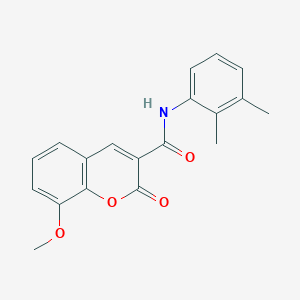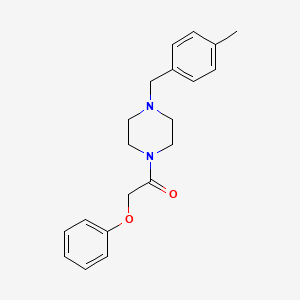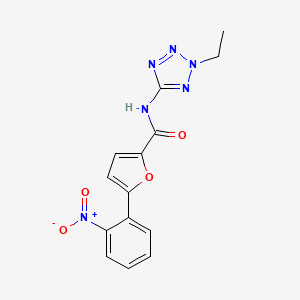
N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, commonly known as Dichlorophenyl Furanone (DF), is a synthetic compound that has been extensively studied for its potential applications in scientific research. DF belongs to the class of hydrazinecarboxamides, which are known for their diverse biological activities. DF has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. This compound has been shown to target the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antibacterial activity, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide for lab experiments is its high purity and availability. This compound can be synthesized in large quantities, making it a readily available compound for scientific research. However, one of the limitations of this compound is its potential toxicity. Further research is needed to fully understand the toxicity profile of this compound and its potential impact on lab experiments.
Future Directions
There are a number of potential future directions for research on N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide. One area of research could be the development of new antibacterial agents based on the structure of this compound. Another potential area of research could be the development of this compound-based therapies for cancer treatment. Further research is also needed to fully understand the mechanism of action of this compound and its potential impact on human health.
Synthesis Methods
N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichlorophenylhydrazine with 2-methyl-3-furoic acid, followed by a series of chemical transformations to yield the final product. The synthesis of this compound has been optimized to provide high yields and purity, making it a readily available compound for scientific research.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of antibacterial agents. This compound has been shown to exhibit potent antibacterial activity against a range of gram-positive and gram-negative bacteria, making it a promising candidate for the development of new antibacterial agents.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[(2-methylfuran-3-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-7-8(5-6-21-7)12(19)17-18-13(20)16-10-4-2-3-9(14)11(10)15/h2-6H,1H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULGMNLVDYLFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)


![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)

![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)

![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)
![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)
![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)